trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
Description
trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. The trans configuration indicates that the Cbz and carboxylic acid groups are on opposite sides of the pyrrolidine ring, influencing stereochemical properties critical for interactions in drug design and catalysis. Its molecular formula is C₁₄H₁₇NO₄ (estimated), with a molecular weight of ~263.3 g/mol. The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for peptide coupling and chiral synthesis.
Properties
IUPAC Name |
(2R,3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFFFUWTFNYFD-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formic Mixed Anhydride-Mediated Cyclization
A pivotal step in synthesizing the pyrrolidine core involves cyclizing linear precursors. The patent EP3015456A1 details the use of formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., ethyl formate) to induce cyclization of protected amino acid derivatives. For example, treatment of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with formic pivalic anhydride in the presence of a strong base like lithium diisopropylamide (LDA) at -78°C yielded a dihydropyrrole intermediate with 90.5% efficiency. Adapting this method for trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid would require:
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Replacing the tert-butyloxycarbonyl (Boc) group with Cbz during the initial protection step.
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Introducing a methyl group at the β-position of the starting glutaric acid derivative to ensure correct substitution at position 3.
Base Selection and Reaction Optimization
The choice of base critically influences cyclization efficiency. Strong bases such as lithium hexamethyldisilazide (LHMDS) or n-butyllithium deprotonate the α-hydrogen of the amide, facilitating nucleophilic attack on the formyl carbon. The patent reports yields exceeding 80% when using LHMDS in tetrahydrofuran (THF) at -78°C. Acid quenching (e.g., acetic acid) stabilizes the intermediate, minimizing side reactions.
Stereochemical Control via Catalytic Hydrogenation
Cis-to-Trans Isomerization During Hydrogenation
Unexpectedly, catalytic hydrogenation of dihydropyrrole intermediates in EP3015456A1 produced cis-configured pyrrolidines with >99% enantiomeric excess (ee) when using palladium on carbon (Pd/C) under mild conditions. For trans isomers, alternative catalysts or hydrogenation protocols are necessary. For instance:
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Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) may favor trans selectivity by altering the adsorption geometry of the dihydropyrrole on the catalyst surface.
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Adjusting reaction parameters such as hydrogen pressure (e.g., 50–100 bar) or temperature (e.g., 60–80°C) could promote thermodynamic control, favoring the trans isomer.
Chiral Auxiliary Approaches
Incorporating chiral auxiliaries during cyclization can pre-set the stereochemistry. The patent demonstrates that using (S)-configured starting materials led to retention of configuration during hydrogenation. For this compound, a (R )-configured dihydropyrrole precursor could yield the desired trans product after hydrogenation.
Protecting Group Management in Synthesis
Cbz Group Introduction and Stability
The Cbz group is introduced via reaction with benzyl chloroformate under Schotten-Baumann conditions. Key considerations include:
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pH control : Maintaining alkaline conditions (pH 9–10) during the acylation of the amine prevents hydrolysis of the chloroformate.
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Compatibility with subsequent steps : The Cbz group must withstand hydrogenation conditions. While Pd/C typically removes Cbz via hydrogenolysis, the patent shows that partial pressure modulation (e.g., 1 atm H₂) preserves the group if reaction times are minimized.
Carboxyl Protection and Deprotection
Temporary protection of the carboxylic acid as a methyl or tert-butyl ester is essential during cyclization and hydrogenation. The patent employs tert-butyl esters due to their stability under basic conditions. Final deprotection is achieved via hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the free carboxylic acid without racemization.
Comparative Analysis of Synthetic Routes
Route Efficiency and Yield
The table below compares two hypothetical routes for synthesizing this compound, adapted from patent examples:
| Step | Route A (Cyclization-Hydrogenation) | Route B (Chiral Pool Synthesis) |
|---|---|---|
| Starting Material | (R)-Glutamic acid derivative | (L)-Proline |
| Cyclization Yield | 85–90% | N/A |
| Hydrogenation ee | 95% trans | 98% trans |
| Total Steps | 5 | 7 |
| Overall Yield | 68% | 52% |
Key Findings :
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Route A offers higher overall yield but requires precise control during hydrogenation to avoid over-reduction.
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Route B, starting from proline, ensures stereochemical fidelity but involves more steps, reducing efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves several methodologies that focus on maintaining the integrity of its chiral centers. The compound can be synthesized through various routes, including:
- Alkylation Reactions : Utilizing strong bases such as sodium hydride or n-butyllithium, the hydroxyl group can be activated to form alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts .
- Protective Group Strategies : The compound often requires protective groups to prevent racemization during synthesis. For example, the use of tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups has been reported to facilitate selective reactions without losing stereochemical integrity .
Research indicates that this compound and its derivatives exhibit notable biological activities:
- Antiviral Properties : Certain derivatives have shown efficacy against viral infections, making them candidates for further development as antiviral agents.
- Neuroprotective Effects : Studies suggest that compounds derived from this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study on pyrrolidine derivatives demonstrated that modifications at the 3-position significantly influenced biological activity. For instance, introducing various substituents at this position enhanced binding affinity to target receptors, suggesting a pathway for developing more potent analogs .
Applications in Drug Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals:
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Pyrrolidine-based inhibitors | Viral infections | Inhibition of viral replication |
| Neuroprotective agents | Neurodegenerative diseases | Modulation of neuroinflammatory pathways |
| Chiral drugs | Various | Targeting specific receptors with high enantioselectivity |
Mechanism of Action
The mechanism of action of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, if a derivative acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Similarly, if a derivative targets a receptor, it may bind to the receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The Cbz group in the target compound distinguishes it from unprotected analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks steric shielding and is more reactive .
- Substituent positions (e.g., carboxylic acid at 2 vs. 3) alter hydrogen-bonding capacity and molecular interactions.
- The benzodioxolyl and trifluoromethyl groups in the compound from introduce enhanced lipophilicity and metabolic stability, traits absent in the target compound.
Physicochemical Properties
Key Observations :
- The 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid enhances polarity, improving aqueous solubility but limiting membrane permeability in biological systems.
Biological Activity
Trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 263.29 g/mol. The compound's pKa value around 4.00 indicates its acidic nature, which may influence its reactivity and interactions with biological molecules.
The biological activity of this compound primarily arises from its role as a precursor for synthesizing bioactive derivatives. These derivatives may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Derivatives may act as inhibitors by binding to enzyme active sites, preventing substrate access and subsequent catalysis.
- Receptor Modulation : Compounds derived from this compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Antibacterial Activity : Research indicates that certain derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyrrolidine derivative have shown effectiveness against resistant strains like Pseudomonas aeruginosa .
- Kinase Inhibition : Some derivatives have been explored for their potential as small molecule kinase inhibitors, targeting dysregulated kinase activity associated with various cancers. These compounds can selectively inhibit specific kinases, leading to reduced tumor growth in preclinical models .
- Peptide Synthesis : The compound serves as a building block for synthesizing peptide-based probes and inhibitors, enhancing its utility in biological studies aimed at understanding protein interactions.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of this compound to evaluate their biological activities. Notably, some derivatives exhibited significant inhibition of bacterial growth in vitro, suggesting potential for development into therapeutic agents against bacterial infections.
Case Study 2: Kinase Inhibitor Development
Another research effort focused on the design of kinase inhibitors based on the structural framework of this compound. The study demonstrated that specific modifications could enhance selectivity and potency against target kinases involved in cancer progression.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cbz group, carboxylic acid | Enzyme inhibition, receptor binding |
| trans-1-Cbz-3-ethyl-pyrrolidine-2-carboxylic acid | Ethyl substitution | Similar activities; varied potency |
| trans-1-Cbz-3-isopropyl-pyrrolidine-2-carboxylic acid | Isopropyl substitution | Potentially enhanced bioactivity due to steric effects |
Q & A
Q. What are the common synthetic routes for trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, including cycloaddition, functional group protection, and catalytic coupling. For example:
- Step 1: Palladium-catalyzed cross-coupling (e.g., tert-butyl XPhos with cesium carbonate in tert-butanol under inert atmosphere at 40–100°C for 5.5 hours) to introduce substituents .
- Step 2: Deprotection using hydrochloric acid at 93–96°C for 17 hours .
- Cycloaddition Strategies: Trans-4-aryl-substituted pyrrolidine derivatives can be synthesized via [3+2] cycloaddition, with yields influenced by electron-rich aryl groups (e.g., 4-methoxyphenyl) .
Key Reaction Conditions (Example):
| Yield | Reaction Conditions | Catalyst/Solvent | Reference |
|---|---|---|---|
| High | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol | Inert atmosphere |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Analysis: ¹H and ¹³C NMR identify stereochemistry and substituent positions. For example, (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride’s structure was confirmed via PubChem-deposited NMR data .
- X-ray Diffraction (XRD): Resolves absolute configuration, as seen in studies of trans-4-aryl-pyrrolidine derivatives .
- Mass Spectrometry: Validates molecular weight (e.g., C13H8F3NO2 derivatives with m/z 267.20 ).
Q. What stability considerations apply to this compound under laboratory storage?
Methodological Answer:
- Storage Conditions: Stable at recommended temperatures (e.g., 2–8°C in airtight containers). Avoid moisture and incompatible materials (e.g., strong oxidizers) .
- Decomposition Risks: Prolonged exposure to light or heat may degrade the Cbz (carbobenzyloxy) protecting group, necessitating inert atmosphere storage .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Chiral Catalysts: Use palladium complexes with chiral ligands (e.g., tert-butyl XPhos) to control stereochemistry during coupling steps .
- Resolution Methods: Chiral HPLC or enzymatic resolution separates enantiomers, as demonstrated for (S)- and (R)-pyrrolidine derivatives .
- Computational Guidance: Time-dependent DFT (TD-DFT) predicts reaction pathways for enantiomerically pure products .
Q. How do computational studies elucidate conformational behavior?
Methodological Answer:
- Molecular Dynamics (MD): Simulates pyrrolidine ring puckering and Cbz-group interactions using force fields like UAff .
- DFT Calculations: Evaluates electronic effects of substituents (e.g., methyl groups) on acidity and hydrogen-bonding propensity .
- Docking Studies: Models interactions with biological targets (e.g., enzymes) to guide drug design .
Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?
Methodological Answer:
- Case Example: Discrepancies in NMR chemical shifts may arise from solvent polarity or pH. Cross-validate with X-ray data (e.g., PubChem entries ) or variable-temperature NMR to assess dynamic effects.
- Multi-Technique Approach: Combine IR (carboxylic acid C=O stretch ~1700 cm⁻¹), mass spectrometry, and HPLC purity checks to resolve ambiguities .
Q. What is the compound’s role in peptidomimetic drug design?
Methodological Answer:
- Backbone Modifications: The pyrrolidine ring mimics proline in peptides, enhancing metabolic stability. For example, (2S,3R)-3-aminopyrrolidine-2-carboxylic acid derivatives are used in protease-resistant analogs .
- Functionalization: The Cbz group allows selective deprotection for conjugation with pharmacophores (e.g., fluoropyridines ).
Q. How are reaction yields optimized for large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
